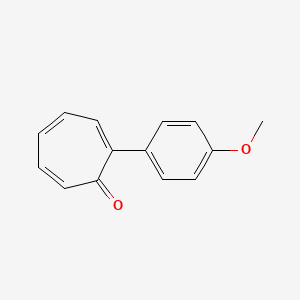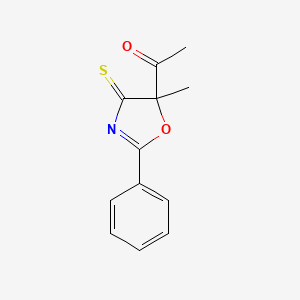
1-(5-Methyl-2-phenyl-4-thioxo-4,5-dihydro-1,3-oxazol-5-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methyl-2-phenyl-4-thioxo-4,5-dihydro-1,3-oxazol-5-yl)ethanone is a heterocyclic compound that features a unique oxazole ring fused with a thioxo group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methyl-2-phenyl-4-thioxo-4,5-dihydro-1,3-oxazol-5-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted thioamide with an α-haloketone in the presence of a base, leading to the formation of the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
1-(5-Methyl-2-phenyl-4-thioxo-4,5-dihydro-1,3-oxazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted oxazole compounds .
Scientific Research Applications
1-(5-Methyl-2-phenyl-4-thioxo-4,5-dihydro-1,3-oxazol-5-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-2-phenyl-4-thioxo-4,5-dihydro-1,3-oxazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: The compound can modulate signaling pathways such as NF-κB and MAPK, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(5-Methyl-2-phenyl-4-oxo-4,5-dihydro-1,3-oxazol-5-yl)ethanone: Similar structure but with an oxo group instead of a thioxo group.
1-(5-Methyl-2-phenyl-4-thioxo-4,5-dihydro-1,3-thiazol-5-yl)ethanone: Contains a thiazole ring instead of an oxazole ring.
Uniqueness
1-(5-Methyl-2-phenyl-4-thioxo-4,5-dihydro-1,3-oxazol-5-yl)ethanone is unique due to its specific combination of the oxazole and thioxo groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
40994-94-3 |
|---|---|
Molecular Formula |
C12H11NO2S |
Molecular Weight |
233.29 g/mol |
IUPAC Name |
1-(5-methyl-2-phenyl-4-sulfanylidene-1,3-oxazol-5-yl)ethanone |
InChI |
InChI=1S/C12H11NO2S/c1-8(14)12(2)11(16)13-10(15-12)9-6-4-3-5-7-9/h3-7H,1-2H3 |
InChI Key |
UHVUNNZGAVUMKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(C(=S)N=C(O1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


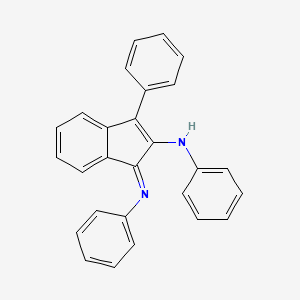
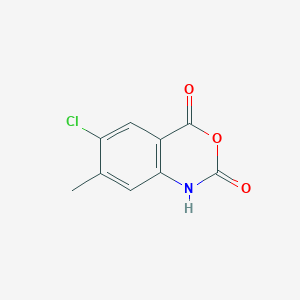
![7-{[(2-Hexyldecyl)oxy]methyl}pentadecane](/img/structure/B14660223.png)
![3-[4-(Hexadecyloxy)phenyl]prop-2-enoic acid](/img/structure/B14660231.png)
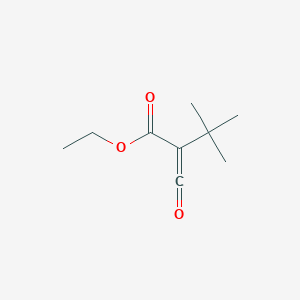
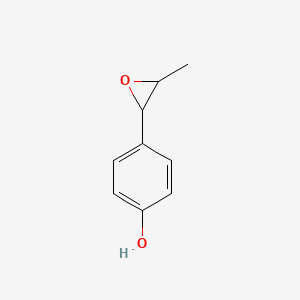


![4-Methyl-7,8,9,10,11,12-hexahydrobenzo[10]annulen-5(6H)-one](/img/structure/B14660252.png)

![4,6-Di-tert-butyl[1,1'-biphenyl]-2,3-dione](/img/structure/B14660259.png)

![1-[Acetyl(methyl)amino]penta-1,3-dien-3-yl acetate](/img/structure/B14660270.png)
